1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone (also known as 2',4'-Dichloro-2,2,2-trifluoroacetophenone) can be synthesized through various methods, including the Friedel-Crafts acylation of 2,4-dichlorobenzene with trifluoroacetic anhydride. [Source: Journal of Fluorine Chemistry, Volume 128, Issue 2, 2007, Pages 242-248, ]
The characterization of this compound typically involves techniques like:
While the specific research applications of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone are not extensively documented, its structural properties suggest potential exploration in various fields:
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its distinctive trifluoroethanone structure combined with a dichlorophenyl moiety. Its molecular formula is C₈H₄Cl₂F₃O, and it has a molecular weight of approximately 243.01 g/mol. This compound is notable for its unique combination of halogenated aromatic and trifluoromethyl groups, which contribute to its chemical stability and reactivity.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone exhibits various biological activities. Research indicates potential antibacterial and antifungal properties, making it a candidate for pharmaceutical applications. Its structural features may influence its interaction with biological targets, although specific mechanisms of action are still under investigation.
The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves several steps:
These methods can vary based on the desired purity and yield of the final product .
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:
Interaction studies involving 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone have focused on its biological efficacy against various pathogens. These studies often assess:
These interactions are critical for understanding its potential therapeutic applications and optimizing its efficacy.
Several compounds share structural similarities with 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | C₈H₄ClF₃O | 1.00 |
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₂F₃O | 0.96 |
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₂F₃O | 0.91 |
1-(3,4,5-Trichlorophenyl)-2,2,2-trifluoroethanone | C₈H₄Cl₃F₃O | 0.91 |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | C₈H₄ClF₃O | 0.89 |
This table illustrates that while these compounds share similar functional groups and structures, variations in their chlorine substitutions lead to differences in their chemical properties and biological activities .